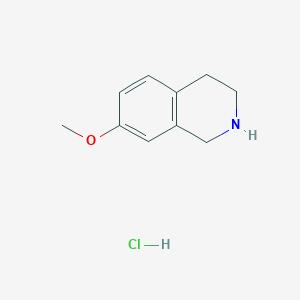

7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDJBXYFUGOJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372882 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-05-7 | |

| Record name | 1745-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pictet-Spengler Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pictet-Spengler synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and application of this versatile molecule.

Introduction

The Pictet-Spengler reaction is a fundamental organic transformation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline ring system.[1] First reported by Amé Pictet and Theodor Spengler in 1911, this reaction has become a cornerstone in the synthesis of a wide array of natural products and medicinal agents.[2][3] The synthesis of this compound is of particular interest due to the prevalence of this structural motif in bioactive molecules.

Reaction Mechanism and Pathway

The Pictet-Spengler synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline proceeds through a well-established mechanism. The reaction is initiated by the condensation of 3-methoxyphenethylamine with a formaldehyde source to form a Schiff base (iminium ion) under acidic conditions. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form the cyclic tetrahydroisoquinoline core. The methoxy group at the 3-position of the starting phenethylamine directs the cyclization to the C6 position of the aromatic ring, leading to the formation of the 7-methoxy substituted product. The final step involves the formation of the hydrochloride salt.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for similar substituted tetrahydroisoquinolines.

Materials:

-

3-Methoxyphenethylamine

-

Aqueous Formaldehyde (37%)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Diethyl ether ((Et)₂O)

-

Activated Charcoal

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenethylamine in methanol.

-

Addition of Reagents: To the stirred solution, add aqueous formaldehyde, followed by the slow addition of concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for the specified duration (see Table 1 for typical reaction parameters). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

-

Extraction: To the resulting aqueous solution, add a sufficient amount of a suitable base (e.g., 10% NaOH) to make the solution alkaline (pH > 10). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Formation of Hydrochloride Salt: To the dried filtrate, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation of the hydrochloride salt is complete.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid. For higher purity, the product can be recrystallized from a suitable solvent system such as methanol/diethyl ether.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters

| Parameter | Value |

| Molar Ratio (Amine:Formaldehyde) | 1 : 1.1 - 1.5 |

| Acid Catalyst | Concentrated HCl |

| Solvent | Methanol |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 2 - 6 hours |

| Typical Yield | 70 - 90% |

Table 2: Product Characterization

| Property | Value |

| Chemical Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity |

| Solubility | Soluble in water and methanol |

| ¹H NMR (CDCl₃, δ ppm) | ~2.8-3.0 (t, 2H), ~3.2-3.4 (t, 2H), ~3.8 (s, 3H), ~4.0 (s, 2H), ~6.7-7.1 (m, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~28.0, ~42.0, ~46.0, ~55.0, ~111.0, ~112.0, ~126.0, ~129.0, ~138.0, ~158.0 |

Note: NMR spectral data are approximate and may vary depending on the solvent and instrument used.

Conclusion

The Pictet-Spengler synthesis provides an efficient and reliable method for the preparation of this compound. This technical guide offers a detailed protocol and essential data to aid researchers in the synthesis and further exploration of this important heterocyclic compound for applications in drug discovery and development. Careful control of reaction conditions and purification procedures are key to obtaining a high yield and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This valuable synthetic intermediate is a key building block in the development of a wide range of biologically active compounds. Understanding its fundamental characteristics is crucial for its effective application in research and drug discovery.

Core Physicochemical Properties

The hydrochloride salt of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline enhances its solubility, making it a versatile reagent in various synthetic applications.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO·HCl | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | Not experimentally determined for HCl salt. Predicted for free base: 190 °C. The related 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl has a melting point of 260-265 °C, suggesting a high melting point for the title compound. | [2][3] |

| Boiling Point (Free Base) | 184-186 °C at 50 Torr (Predicted) | [3] |

| Aqueous Solubility | The hydrochloride salt form enhances solubility, but quantitative data is not readily available. | [1] |

| pKa (Free Base) | 9.73 ± 0.20 (Predicted) | [3] |

| logP (Free Base) | 2.3 (Predicted, XLogP3) | [4] |

| Storage Conditions | Store at 0-8 °C in a dry, dark place. | [1][3] |

Experimental Protocols

Detailed experimental methodologies for the synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl and the determination of its key physicochemical properties are outlined below.

Synthesis Protocol: Pictet-Spengler Reaction

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline and its subsequent conversion to the hydrochloride salt is commonly achieved via the Pictet-Spengler reaction.[5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.

Materials:

-

2-(3-Methoxyphenyl)ethylamine

-

Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde)

-

Hydrochloric acid (concentrated and in a solvent like isopropanol or ether)

-

Suitable solvent (e.g., toluene, methanol)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-methoxyphenyl)ethylamine in a suitable solvent.

-

Addition of Reagents: Add formaldehyde to the solution. Acid catalysis is required, which can be achieved by the addition of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Purification of the Free Base: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

Synthesis workflow for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

Melting Point Determination

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillaries

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

-

Capillary Loading: Pack the powdered sample into a melting point capillary to a height of 2-3 mm.

-

Measurement: Place the capillary in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Aqueous Solubility Determination (Shake-Flask Method)

Materials:

-

7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl

-

Distilled or deionized water

-

Shaker or agitator

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample to separate the excess solid from the saturated solution.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (after creating a standard curve) or HPLC.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh a sample of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl and dissolve it in a known volume of water.

-

Titration: Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For the titration of the hydrochloride salt of an amine with a strong base, the pKa corresponds to the pH at the half-equivalence point.

Workflow for pKa determination by potentiometric titration.

logP Determination (Shake-Flask Method)

Materials:

-

7-Methoxy-1,2,3,4-tetrahydroisoquinoline (free base)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Shaker or agitator

-

Centrifuge

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation: Dissolve a known amount of the free base in either the aqueous or organic phase.

-

Partitioning: Add a known volume of the other phase to create a two-phase system.

-

Equilibration: Agitate the mixture at a constant temperature until partitioning equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

References

- 1. echemi.com [echemi.com]

- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 3. 6,7-二甲氧基-1,2,3,4-四氢异喹啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Summary of NMR Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is compiled from typical experimental values and may vary slightly based on solvent, concentration, and instrument parameters.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~9.8 (br s) | Broad Singlet | 1H | - | NH₂⁺ |

| ~7.1 (d) | Doublet | 1H | ~8.5 | H-5 |

| ~6.8 (dd) | Doublet of Doublets | 1H | ~8.5, 2.5 | H-6 |

| ~6.7 (d) | Doublet | 1H | ~2.5 | H-8 |

| ~4.2 (s) | Singlet | 2H | - | H-1 |

| ~3.8 (s) | Singlet | 3H | - | OCH₃ |

| ~3.4 (t) | Triplet | 2H | ~6.5 | H-3 |

| ~3.1 (t) | Triplet | 2H | ~6.5 | H-4 |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C-7 |

| ~131.0 | C-8a |

| ~129.5 | C-5 |

| ~126.0 | C-4a |

| ~115.0 | C-6 |

| ~113.0 | C-8 |

| ~55.5 | OCH₃ |

| ~45.0 | C-1 |

| ~41.0 | C-3 |

| ~25.0 | C-4 |

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural determination. Below are detailed methodologies for the key experiments.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for hydrochloride salts, to ensure complete dissolution and minimize solvent-induced chemical shift variations.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneity.

-

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions, for accurate chemical shift referencing.

¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for hydrochloride salts due to its good dissolving power.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are usually sufficient for a good signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹³C NMR Spectroscopy

-

Instrument: A spectrometer equipped with a broadband probe.

-

Solvent: The same solvent used for ¹H NMR should be used for consistency.

-

Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Visualization of NMR Analysis Workflow

The logical flow of analyzing the NMR spectra of this compound can be visualized as follows:

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. For more detailed analysis, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended to unambiguously assign all proton and carbon signals.

An In-depth Technical Guide to the Biological Targets and Mechanism of Action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Disclaimer: Publicly available scientific literature has limited specific data on the biological targets and mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ). This guide synthesizes information from studies on structurally related 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, particularly those with methoxy substitutions, to infer potential biological activities and mechanisms for 7-MeO-THIQ. The experimental protocols and signaling pathways described are based on established methods for evaluating compounds with similar structural motifs.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] THIQ derivatives have been explored for their potential as antitumor, antibacterial, anti-HIV, and anti-inflammatory agents, among others.[2] The substitution pattern on the THIQ core, including the presence and position of methoxy groups, plays a crucial role in determining the biological activity and target selectivity of these compounds.[2] This technical guide provides a comprehensive overview of the probable biological targets, potential mechanisms of action, and relevant experimental methodologies for investigating 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.

Potential Biological Targets

Based on structure-activity relationship (SAR) studies of analogous compounds, 7-MeO-THIQ may interact with several biological targets, including:

-

P-glycoprotein (P-gp): Methoxy-substituted THIQ derivatives have been investigated as modulators of P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer.[3][4]

-

Bacterial ATP Synthase: Certain substituted THIQs have shown inhibitory activity against Mycobacterium tuberculosis ATP synthase, a critical enzyme for bacterial energy production.[5]

-

Opioid Receptors: The THIQ scaffold is a component of peptidomimetic ligands for opioid receptors, and substitutions on the ring system can influence affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.[6]

-

Serotonin (5-HT) Receptors: N-substituted THIQs have been reported as antagonists of the 5-hydroxytryptamine 5-HT1B receptor, suggesting potential interactions with the serotonergic system.[5]

Quantitative Data on Related Methoxy-Substituted THIQ Derivatives

While specific quantitative data for 7-MeO-THIQ is not available, the following table summarizes data for related compounds to provide a contextual understanding of potential potencies.

| Compound/Derivative Class | Target | Assay Type | Measured Value (e.g., IC50, Ki) | Reference |

| 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted THIQs | P-glycoprotein (in K562/A02 cells) | Cytotoxicity (MTT) | IC50: 0.65 - 0.96 µM | [7] |

| 5,8-disubstituted THIQs | M. tuberculosis ATP synthase | Enzyme Inhibition | IC50: 1.8 µg/mL (for a potent analog) | [8] |

| Dimethyltyrosine-THIQ with 7-benzyl pendant | Kappa Opioid Receptor (KOR) | Radioligand Binding | Ki: Varies with substitution | [6] |

| Dimethyltyrosine-THIQ with 7-benzyl pendant | Mu Opioid Receptor (MOR) | Radioligand Binding | Ki: Varies with substitution | [6] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the potential targets of 7-MeO-THIQ are provided below.

P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)

This assay is a common method to assess the P-gp inhibitory activity of a compound.

-

Principle: Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein, which is not a P-gp substrate and is trapped within the cell. P-gp actively effluxes Calcein-AM, reducing intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.[9][10]

-

Cell Lines: A P-gp overexpressing cell line (e.g., K562/A02, MDCKII-MDR1) and a corresponding parental cell line with low P-gp expression.

-

Procedure:

-

Seed the P-gp overexpressing and parental cells in a 96-well plate and culture overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 7-MeO-THIQ) and a known P-gp inhibitor (positive control, e.g., Verapamil) for a defined period (e.g., 30 minutes).

-

Add Calcein-AM to a final concentration of approximately 0.5 µM and incubate for 30-45 minutes in the dark at 37°C.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Measure the intracellular calcein fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

-

Data Analysis: The increase in fluorescence in the presence of the test compound compared to the vehicle control is indicative of P-gp inhibition. The IC50 value can be determined by plotting the fluorescence intensity against the logarithm of the test compound concentration.

Bacterial ATP Synthase Inhibition Assay

This assay measures the effect of a compound on the ATP synthesis or hydrolysis activity of bacterial ATP synthase.

-

Principle: The activity of ATP synthase can be measured by quantifying the production of ATP (synthesis) or the hydrolysis of ATP to ADP and inorganic phosphate (Pi). A common method is a coupled spectrophotometric assay that measures the decrease in NADH absorbance at 340 nm, which is linked to ATP hydrolysis.[11]

-

Enzyme Source: Inverted membrane vesicles from bacteria (e.g., E. coli or M. smegmatis) containing the F1Fo-ATP synthase.

-

Procedure (Coupled Spectrophotometric Assay):

-

Prepare a reaction mixture containing assay buffer, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

-

Add the bacterial membrane preparation to the wells of a microplate.

-

Add various concentrations of the test compound (e.g., 7-MeO-THIQ) and a known ATP synthase inhibitor (positive control, e.g., venturicidin A).

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis: The rate of NADH oxidation is proportional to the ATPase activity. The inhibitory effect of the test compound is calculated by comparing the rate of the reaction in the presence of the compound to the control. The IC50 value can be determined from a dose-response curve.

Opioid Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for a specific opioid receptor subtype.

-

Principle: A radiolabeled ligand with known high affinity for a specific opioid receptor is incubated with a membrane preparation containing the receptor. A non-radiolabeled test compound competes with the radioligand for binding to the receptor. The ability of the test compound to displace the radioligand is a measure of its binding affinity.[12][13]

-

Materials:

-

Membrane preparations from cells expressing a specific opioid receptor subtype (e.g., CHO cells expressing human µ-opioid receptor).

-

A selective radioligand (e.g., [³H]-DAMGO for µ-opioid receptor).

-

Test compound (7-MeO-THIQ).

-

Non-specific binding control (e.g., naloxone).

-

-

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess naloxone), and competitive binding (radioligand + membranes + varying concentrations of the test compound).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from a competition curve, and the Ki value (inhibitory constant) is calculated using the Cheng-Prusoff equation.

Serotonin Receptor Functional Assay (cAMP Assay)

This assay measures the functional activity of a compound at G-protein coupled serotonin receptors that modulate cyclic AMP (cAMP) levels.

-

Principle: Many serotonin receptors are coupled to G-proteins that either stimulate (Gs) or inhibit (Gi) the activity of adenylyl cyclase, the enzyme that produces cAMP. Agonists or antagonists of these receptors will alter the intracellular cAMP concentration, which can be measured using various methods, such as competitive immunoassays or reporter gene assays.[3][14]

-

Cell Lines: A cell line expressing the serotonin receptor of interest (e.g., CHO-K1 cells expressing the 5-HT1A receptor).

-

Procedure (for a Gi-coupled receptor):

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., 7-MeO-THIQ).

-

Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence of a known serotonin receptor agonist.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: The ability of the test compound to modulate the agonist-induced change in cAMP levels indicates its functional activity at the receptor. EC50 (for agonists) or IC50 (for antagonists) values can be determined from dose-response curves.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that could be modulated by 7-MeO-THIQ, based on its inferred biological targets.

Caption: P-glycoprotein mediated drug efflux and its potential inhibition by 7-MeO-THIQ.

Caption: Inhibition of bacterial ATP synthase by a potential inhibitor like 7-MeO-THIQ.

Caption: Potential signaling pathway of 7-MeO-THIQ at a Gi/o-coupled opioid receptor.

Caption: Potential antagonistic mechanism of 7-MeO-THIQ at a Gi/o-coupled serotonin receptor.

Conclusion

While direct experimental evidence for the biological targets and mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline is currently limited, the extensive research on the broader class of THIQ derivatives provides a strong foundation for inferring its potential pharmacological profile. Based on SAR studies of structurally similar compounds, 7-MeO-THIQ is likely to interact with targets such as P-glycoprotein, bacterial ATP synthase, opioid receptors, and serotonin receptors. The provided experimental protocols offer a roadmap for the systematic evaluation of these potential activities. Further research is warranted to definitively elucidate the specific biological targets and mechanisms of action of 7-MeO-THIQ, which will be crucial for understanding its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand-binding studies [bio-protocol.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. microbenotes.com [microbenotes.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

Enantioselective Synthesis and Chiral Separation of 7-Methoxy-THIQ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis and chiral separation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-Methoxy-THIQ). The synthesis of enantiomerically pure THIQ derivatives is of paramount importance in medicinal chemistry, as the biological activity of these scaffolds is often stereospecific. This document details established and effective strategies, including asymmetric hydrogenation and classical resolution, providing experimental protocols and quantitative data to aid in the development of robust and efficient processes for obtaining single-enantiomer 7-Methoxy-THIQ.

Enantioselective Synthesis of 7-Methoxy-THIQ

The primary strategy for the enantioselective synthesis of 7-Methoxy-THIQ involves the asymmetric reduction of its prochiral precursor, 7-Methoxy-3,4-dihydroisoquinoline. Among the various methods, asymmetric hydrogenation and asymmetric transfer hydrogenation, particularly utilizing Ruthenium-based catalysts, have proven to be highly effective.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of C=N bonds. The Noyori-type catalysts, which are ruthenium complexes with chiral diphosphine ligands like BINAP, are widely recognized for their high efficiency and enantioselectivity in the hydrogenation of a variety of substrates, including cyclic imines.

While specific literature detailing the asymmetric hydrogenation of 7-Methoxy-3,4-dihydroisoquinoline is not abundant, the general applicability of Noyori catalysts to this class of compounds is well-established. The following table summarizes representative quantitative data for the asymmetric hydrogenation of closely related dihydroisoquinoline derivatives, which can serve as a strong starting point for the optimization of the synthesis of 7-Methoxy-THIQ.

Table 1: Quantitative Data for Asymmetric Hydrogenation of Dihydroisoquinoline Derivatives

| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| RuCl₂[(R)-BINAP] | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Methanol | 100 | 23 | 48 | >95 | 95 | [General Noyori Conditions] |

| [Ru(p-cymene)Cl₂]₂/(R,R)-TsDPEN | 1-Phenyl-3,4-dihydroisoquinoline | CH₂Cl₂ | 50 | 50 | 12 | 98 | 97 | [Asymmetric Transfer Hydrogenation] |

Note: Data for closely related substrates is provided as a reference for method development.

The following is a general experimental protocol for the Noyori asymmetric hydrogenation of a dihydroisoquinoline, which can be adapted for 7-Methoxy-3,4-dihydroisoquinoline.

Materials:

-

7-Methoxy-3,4-dihydroisoquinoline

-

[RuCl₂(R)-BINAP]₂·NEt₃ (or a similar chiral Ru-catalyst)

-

Anhydrous and degassed solvent (e.g., Methanol, Ethanol)

-

Hydrogen gas

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with the 7-Methoxy-3,4-dihydroisoquinoline substrate and the chiral ruthenium catalyst (substrate-to-catalyst ratio typically ranges from 100:1 to 1000:1).

-

Add the anhydrous and degassed solvent to the liner.

-

Seal the glass liner and place it inside the autoclave.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas several times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with stirring.

-

Monitor the reaction progress by techniques such as TLC or HPLC.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched 7-Methoxy-THIQ.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Caption: Workflow of Asymmetric Hydrogenation.

Chiral Separation of 7-Methoxy-THIQ

When an enantioselective synthesis is not employed, or if the resulting enantiomeric excess is insufficient, chiral separation of the racemic 7-Methoxy-THIQ is necessary. The two primary methods for this are classical resolution via diastereomeric salt formation and chiral high-performance liquid chromatography (HPLC).

Classical Resolution with Chiral Acids

Classical resolution is a well-established and scalable method for separating enantiomers of basic compounds like 7-Methoxy-THIQ. This technique involves the reaction of the racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as (+)-tartaric acid, (-)-di-p-toluoyl-L-tartaric acid (L-DTTA), and (+)-di-p-toluoyl-D-tartaric acid (D-DTTA).[1] The choice of resolving agent and solvent is crucial and often determined empirically.

Table 2: Chiral Resolving Agents for Tetrahydroisoquinolines

| Resolving Agent | Racemic Base | Solvent | Outcome | Reference |

| (+)-Tartaric Acid | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Ethanol | Formation of separable diastereomeric salts | [General Resolution Principles] |

| (D)-DTTA | 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | Acetone | Successful resolution to >99% ee | [Resolution of THQ derivatives] |

Note: Data for related THIQ compounds is provided to guide the selection of resolving agents.

The following is a general protocol for the chiral resolution of a racemic THIQ derivative using a chiral acid.

Materials:

-

Racemic 7-Methoxy-THIQ

-

Chiral resolving agent (e.g., (+)-tartaric acid or a derivative)

-

Suitable solvent (e.g., ethanol, methanol, acetone)

-

Base (e.g., NaOH, NaHCO₃) for liberation of the free amine

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolve the racemic 7-Methoxy-THIQ in a suitable solvent with gentle heating.

-

In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent in the same solvent, also with gentle heating.

-

Add the solution of the resolving agent to the solution of the racemic amine.

-

Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

-

The mother liquor contains the more soluble diastereomeric salt.

-

To recover the enantiomerically enriched amine, treat the crystallized diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the chiral acid and liberate the free amine.

-

Extract the free amine into an organic solvent.

-

Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

The enantiomeric excess of the resolved amine should be determined by chiral HPLC.

-

The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Caption: Workflow of Classical Chiral Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most versatile and widely used for the separation of a broad range of chiral compounds.[3]

For the separation of 7-Methoxy-THIQ, a screening of different chiral columns and mobile phases is recommended to find the optimal conditions.

Table 3: General Conditions for Chiral HPLC of THIQ Derivatives

| Chiral Stationary Phase | Mobile Phase | Detection | Application | Reference |

| Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | UV (e.g., 254 nm) | Analytical and preparative separation of basic enantiomers | [3] |

| Cyclodextrin-based | Acetonitrile/Buffer | UV | Analytical separation | [2] |

Note: These are general starting conditions; optimization of the mobile phase composition and additives is typically required.

Materials:

-

Racemic 7-Methoxy-THIQ

-

A selection of chiral HPLC columns (e.g., polysaccharide-based)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

-

Additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

-

HPLC system with a UV detector

Procedure:

-

Column Screening:

-

Prepare a stock solution of racemic 7-Methoxy-THIQ in a suitable solvent.

-

Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA) with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) containing a small amount of a basic modifier like diethylamine (0.1%).

-

-

Mobile Phase Optimization:

-

Once a column showing some separation is identified, optimize the mobile phase composition.

-

Vary the ratio of the non-polar and polar solvents (e.g., hexane/isopropanol from 95:5 to 80:20).

-

Adjust the concentration of the additive to improve peak shape and resolution.

-

Different alcohol modifiers (e.g., ethanol, n-propanol) can also be tested.

-

-

Method Validation (for analytical purposes):

-

Once a satisfactory separation is achieved, validate the method for linearity, precision, accuracy, and robustness according to standard guidelines.

-

-

Preparative Separation (if required):

-

Scale up the optimized analytical method to a preparative or semi-preparative column with a larger diameter.

-

Optimize the loading capacity to maximize throughput while maintaining good resolution.

-

Collect the fractions corresponding to each enantiomer.

-

Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.

-

Caption: Workflow of Chiral HPLC Separation.

Conclusion

This technical guide has outlined the primary methodologies for the enantioselective synthesis and chiral separation of 7-Methoxy-THIQ. Asymmetric hydrogenation stands out as a highly efficient method for the direct synthesis of enantiomerically enriched products. For the separation of racemic mixtures, classical resolution with chiral acids offers a scalable and cost-effective approach, while chiral HPLC provides a powerful tool for both analytical and preparative-scale separations. The provided experimental protocols and comparative data for related compounds serve as a robust foundation for researchers and drug development professionals to establish efficient and reliable processes for obtaining enantiomerically pure 7-Methoxy-THIQ, a crucial step in the exploration of its therapeutic potential.

References

Synthetic Strategies for 7-Methoxy Substituted Tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxy substituted tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of the methoxy group at the C7 position significantly influences the molecule's pharmacological profile, making the development of efficient and versatile synthetic routes to this key structural motif an area of intense research. This technical guide provides a comprehensive review of the principal synthetic methodologies for accessing 7-methoxy substituted tetrahydroisoquinolines, with a focus on the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to aid researchers in the design and execution of synthetic strategies targeting this important class of compounds.

Key Synthetic Routes

The construction of the 7-methoxy tetrahydroisoquinoline skeleton is predominantly achieved through three classical named reactions: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each of these methods offers a unique set of advantages and is amenable to the synthesis of a diverse range of derivatives.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The presence of an electron-donating group, such as a methoxy group on the phenyl ring, facilitates the electrophilic aromatic substitution, making this a highly effective route for the synthesis of 7-methoxy substituted analogs.

Reaction Workflow:

Figure 1: General workflow for the Bischler-Napieralski synthesis of 7-methoxy-tetrahydroisoquinoline.

Experimental Protocol: Synthesis of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

A solution of N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 eq) in dry toluene (10 mL/g of amide) is treated with phosphorus oxychloride (1.5 eq) at 0 °C. The mixture is then heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in methanol (15 mL/g of starting amide) and cooled to 0 °C. Sodium borohydride (2.0 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is then purified by column chromatography.

Quantitative Data:

| Starting Amide | Dehydrating Agent | Reduction | Product | Yield (%) | Reference |

| N-[2-(3-Methoxyphenyl)ethyl]acetamide | POCl₃ | NaBH₄ | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 75-85 | |

| N-[2-(3-Methoxyphenyl)ethyl]benzamide | P₂O₅ | Catalytic Hydrogenation | 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 60-70 | |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | POCl₃ | NaBH₄ | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 80-90 | [1] |

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct and often high-yielding route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2] For the synthesis of 7-methoxy substituted tetrahydroisoquinolines, 3-methoxyphenethylamine is a common starting material. The reaction is typically carried out under acidic conditions, with formaldehyde being the most commonly used carbonyl component for the synthesis of unsubstituted C1 derivatives.[3]

Reaction Mechanism:

Figure 2: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

To a solution of 3-methoxyphenethylamine (1.0 eq) in a mixture of water and methanol (1:1, 20 mL/g of amine), aqueous formaldehyde (37 wt. %, 1.2 eq) is added. The pH of the solution is adjusted to 4-5 with concentrated hydrochloric acid. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water and basified with aqueous sodium hydroxide to pH 10. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Quantitative Data:

| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Product | Yield (%) | Reference |

| 3-Methoxyphenethylamine | Formaldehyde | HCl | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | 85-95 | [4] |

| 3-Methoxyphenethylamine | Acetaldehyde | TFA | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 70-80 | |

| 3,4-Dimethoxyphenethylamine | Benzaldehyde | TFA (Microwave) | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 98 |

Pomeranz-Fritsch Reaction and its Modifications

The Pomeranz-Fritsch reaction offers another versatile route to the isoquinoline core, starting from a benzaldehyde and an aminoacetal.[5] The classical conditions often require strong acids and high temperatures, which can lead to lower yields. However, modifications such as the Pomeranz-Fritsch-Bobbitt synthesis, which involves the reduction of an intermediate imine followed by a milder acid-catalyzed cyclization, have made this route more practical for the synthesis of tetrahydroisoquinolines.

Logical Relationship of the Pomeranz-Fritsch-Bobbitt Synthesis:

Figure 3: Logical steps in the Pomeranz-Fritsch-Bobbitt synthesis.

Experimental Protocol: Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline via Pomeranz-Fritsch-Bobbitt Reaction

A solution of 3-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in ethanol (10 mL/g of aldehyde) is stirred at room temperature for 1 hour. The mixture is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for an additional 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in 6 M hydrochloric acid (20 mL/g of starting aldehyde). The mixture is heated at 100 °C for 4 hours. After cooling, the reaction is basified with concentrated aqueous ammonia and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data:

| Benzaldehyde Derivative | Aminoacetal Derivative | Cyclization Conditions | Product | Yield (%) | Reference |

| 3-Methoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | 6 M HCl, 100 °C | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | 60-70 | |

| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | 20% HCl, rt, 72h | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 72 | |

| Benzaldehyde | N-(2,2-Diethoxyethyl)benzylamine | Conc. H₂SO₄ | Isoquinoline | Variable | [5] |

Conclusion

The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions represent the cornerstone methodologies for the synthesis of 7-methoxy substituted tetrahydroisoquinolines. The choice of a particular route depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the required reaction conditions. The Bischler-Napieralski reaction is well-suited for the synthesis of C1-substituted derivatives from readily available amides. The Pictet-Spengler reaction offers a direct and often high-yielding approach, particularly for C1-unsubstituted or simple C1-alkyl substituted analogs. The Pomeranz-Fritsch reaction, especially in its modified forms like the Bobbitt synthesis, provides a flexible route from benzaldehydes. By understanding the scope and limitations of each method, as outlined in this guide, researchers can effectively devise synthetic strategies to access a wide range of 7-methoxy substituted tetrahydroisoquinolines for applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Neuroprotective Studies Using 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydroisoquinoline (THIQ) derivatives represent a class of compounds with significant potential in the field of neuroprotection.[1] These molecules, many of which are endogenous or derived from natural products, have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making them promising candidates for the development of therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-MeO-THIQ) and its structurally related analogs. The methodologies and data presented are based on studies of similar THIQ derivatives and provide a comprehensive framework for future research.

Mechanism of Action

The neuroprotective effects of THIQ derivatives are multifaceted. They are known to modulate various signaling pathways involved in neuronal survival and death. Key mechanisms include:

-

Anti-inflammatory Effects: Compounds such as 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) have been shown to suppress neuroinflammation by inhibiting the activation of microglia.[3] This is achieved by downregulating the expression of pro-inflammatory cytokines like IL-1β and TNF-α and attenuating the nuclear translocation of NF-κB.[3]

-

Antioxidant Properties: Many isoquinoline alkaloids can mitigate oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1] They can also act as scavengers of reactive oxygen species (ROS), protecting neurons from oxidative damage.[2]

-

Anti-apoptotic Activity: Certain derivatives can inhibit programmed cell death by modulating the expression of apoptosis-related proteins. For instance, they can increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while inhibiting pro-apoptotic proteins such as Bax and cleaved caspase-3.[4]

-

Modulation of Signaling Pathways: THIQ derivatives have been found to interact with key signaling kinases. For example, 7-methoxyheptaphylline (7-MH) has been shown to exert its neuroprotective effects via the TAK1 kinase pathway, which in turn influences downstream targets like GSK-3 and MAPK.[4]

Data Presentation

The following tables summarize quantitative data from studies on neuroprotective THIQ derivatives. This data can serve as a reference for designing experiments with 7-MeO-THIQ.

Table 1: In Vitro Neuroprotective Effects of THIQ Derivatives

| Compound | Cell Line | Neurotoxin | Concentration of Compound | Outcome | Reference |

| 7-methoxyheptaphylline (7-MH) | SH-SY5Y | H₂O₂ (250 µM) | 100 µM | Increased cell viability, stronger effect than NAC | [4] |

| Hydroxy-1MeTIQ derivatives | SH-SY5Y | Not specified | Not specified | Exhibited greater neuroprotective efficacy than 1-MeTIQ | [5] |

| Tetrahydropapaveroline (THP) and derivatives | HEK293 expressing DAT | N/A | Ki ≈ 23-93 µM | Inhibition of dopamine uptake | [6] |

Table 2: Effects of THIQ Derivatives on Inflammatory and Apoptotic Markers

| Compound | Model | Marker | Effect | Reference |

| 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) | LPS-activated BV-2 microglial cells | Nitric Oxide, iNOS, GTP cyclohydrolase I | Lowered levels and downregulated gene expression | [3] |

| AMTIQ | LPS-activated BV-2 microglial cells | IL-1β, TNF-α | Repressed gene expression | [3] |

| AMTIQ | LPS-activated BV-2 microglial cells | NF-κB | Attenuated nuclear translocation | [3] |

| 7-methoxyheptaphylline (7-MH) | H₂O₂-induced SH-SY5Y cells | P-GSK-3, cleaved caspase-3 | Inhibited protein expression | [4] |

| 7-MH | H₂O₂-induced SH-SY5Y cells | Bcl-2, Bcl-xL | Activated anti-apoptotic proteins | [4] |

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects in an In Vitro Model of Oxidative Stress

This protocol describes the use of the SH-SY5Y neuroblastoma cell line to evaluate the protective effects of a test compound against hydrogen peroxide (H₂O₂)-induced cell death.

1. Cell Culture and Maintenance:

- Culture SH-SY5Y cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]

- Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.[4]

2. Treatment:

- Plate SH-SY5Y cells in 96-well plates at a density of 4×10⁵ cells/well and allow them to adhere for 48 hours.[4]

- Pre-treat the cells with various concentrations of 7-MeO-THIQ (or a related compound) for 2 hours.[4] Include a positive control (e.g., 100 µM N-acetylcysteine) and a vehicle control.

- Induce oxidative stress by adding 250 µM H₂O₂ to the media and incubate for 4 hours.[4]

3. Cell Viability Assay (MTT Assay):

- After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C, or until a purple precipitate is visible.[4]

- Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the untreated control.[4]

Protocol 2: Evaluation of Anti-inflammatory Properties in Microglial Cells

This protocol details the procedure for assessing the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-activated BV-2 microglial cells.

1. Cell Culture:

- Culture BV-2 microglial cells in an appropriate medium (e.g., DMEM with 10% FBS).

2. Treatment:

- Plate BV-2 cells and pre-treat with the test compound for a specified time (e.g., 1 hour).

- Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

- Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

- Pro-inflammatory Cytokine Expression (IL-1β, TNF-α):

- Quantitative PCR (qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform qPCR using specific primers for the target cytokines.

- ELISA: Measure the concentration of secreted cytokines in the cell culture medium using commercially available ELISA kits.

4. Western Blot for NF-κB Translocation:

- Prepare nuclear and cytoplasmic extracts from the treated cells.

- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

- Probe the membrane with antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

- Visualize the protein bands using an appropriate detection system. A decrease in nuclear NF-κB p65 indicates inhibition of translocation.[3]

Visualizations

Caption: Proposed signaling pathway for the neuroprotective effects of 7-MeO-THIQ.

Caption: Experimental workflow for evaluating the neuroprotective properties of 7-MeO-THIQ.

References

- 1. mdpi.com [mdpi.com]

- 2. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl in Parkinson's Disease Models: Application Notes and Protocols

Disclaimer: To date, specific research on the direct application of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl in models of Parkinson's disease is not available in the public domain. The following application notes and protocols are constructed based on studies of structurally related and functionally similar tetrahydroisoquinoline derivatives, namely 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). These compounds have demonstrated neuroprotective effects in preclinical models of Parkinson's disease. Researchers should use this information as a guideline and adapt it for their specific experimental needs with 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Tetrahydroisoquinoline (TIQ) derivatives are a class of compounds, some of which are endogenous to the human brain, that have garnered interest for their potential roles in the pathogenesis and treatment of PD. While some TIQ derivatives have been identified as potential neurotoxins, others exhibit neuroprotective properties. This document outlines the potential application of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl in PD models, based on the activities of its analogues. The proposed mechanism of action for related neuroprotective TIQs involves anti-inflammatory and anti-apoptotic pathways, as well as modulation of dopamine metabolism.

Data Presentation

The following tables summarize quantitative data from studies on related tetrahydroisoquinoline derivatives in Parkinson's disease models.

Table 1: In Vivo Efficacy of a Related Tetrahydroisoquinoline (AMTIQ) in an MPTP Mouse Model of Parkinson's Disease

| Parameter | Model | Treatment Group | Outcome | Reference |

| Behavioral Assessment | MPTP-induced PD in mice | AMTIQ | Improved scores on rotarod and vertical grid tests | [1] |

| Neuroprotection | MPTP-induced PD in mice | AMTIQ | Increased survival of dopaminergic neurons and their fibers | [1] |

| Neuroinflammation | MPTP-induced PD in mice | AMTIQ | Decreased microglial activation | [1] |

| Pharmacokinetics | Mice | AMTIQ | Brain to plasma ratio of 45% | [1] |

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of a Related Tetrahydroisoquinoline (AMTIQ)

| Parameter | Cell Line | Treatment Group | Outcome | Reference |

| Nitric Oxide Production | Lipopolysaccharide-activated BV-2 microglial cells | AMTIQ | Lowered nitric oxide levels | [1] |

| Pro-inflammatory Gene Expression | Lipopolysaccharide-activated BV-2 microglial cells | AMTIQ | Downregulated gene expression of inducible nitric oxide synthase, GTP cyclohydrolase I, IL-1β, and TNF-α | [1] |

| NF-κB Signaling | Lipopolysaccharide-activated BV-2 microglial cells | AMTIQ | Attenuated nuclear translocation of NF-κB | [1] |

Table 3: Neuroprotective Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in a TIQ-induced Mouse Model of Parkinsonism

| Parameter | Model | Treatment Group | Outcome | Reference |

| Behavioral Assessment | TIQ-induced bradykinesia in mice | Pretreatment with (R)-1-MeTIQ | Prevented TIQ-induced bradykinesia | [2] |

| Neuroprotection | TIQ-induced PD model in mice | (R)-1-MeTIQ | Protected against TIQ-induced loss of tyrosine hydroxylase-positive cells in the substantia nigra pars compacta | [2] |

| Dopamine Metabolism | TIQ-induced PD model in mice | (R)-1-MeTIQ | Prevented the TIQ-induced reduction in the levels of dopamine and its metabolites in the striatum | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on related tetrahydroisoquinoline compounds.

Protocol 1: In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease

This protocol is adapted from studies using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism in mice.[1][3]

1. Animals and Housing:

- Male C57BL/6 mice, 8-10 weeks old.

- House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

- Acclimatize animals for at least one week before the experiment.

2. Experimental Groups:

- Group 1: Vehicle control (e.g., saline).

- Group 2: MPTP + Vehicle.

- Group 3: MPTP + 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl (dose range to be determined by preliminary dose-response studies).

- Group 4: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl alone.

3. MPTP Administration:

- Dissolve MPTP-HCl in sterile saline.

- Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.[3]

4. 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl Administration:

- Dissolve 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl in a suitable vehicle (e.g., saline or DMSO/saline mixture).

- Administer the compound daily via a chosen route (e.g., intraperitoneal or oral gavage) starting 3 days before MPTP administration and continuing for the duration of the experiment (e.g., 7-14 days post-MPTP).

5. Behavioral Testing (7 days post-MPTP):

- Rotarod Test: Assess motor coordination and balance by placing mice on a rotating rod with increasing speed and recording the latency to fall.

- Pole Test: Evaluate bradykinesia by measuring the time it takes for a mouse to turn and descend a vertical pole.

6. Tissue Collection and Analysis (14 days post-MPTP):

- Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

- Harvest brains and post-fix in 4% paraformaldehyde, then cryoprotect in 30% sucrose.

- Section the substantia nigra and striatum using a cryostat.

- Immunohistochemistry: Stain sections for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum. Stain for Iba1 to assess microglial activation.

- HPLC: For a separate cohort of animals, dissect the striatum and measure levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection.

Protocol 2: In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells

This protocol is based on assessing the anti-inflammatory properties of a compound in a microglial cell line.[1]

1. Cell Culture:

- Culture BV-2 murine microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

- Seed BV-2 cells in 24-well plates.

- Pre-treat cells with various concentrations of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

3. Nitric Oxide Measurement (Griess Assay):

- Collect the cell culture supernatant.

- Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the concentration of nitrite, a stable product of nitric oxide.

4. Gene Expression Analysis (RT-qPCR):

- Lyse the cells and extract total RNA.

- Synthesize cDNA using reverse transcriptase.

- Perform quantitative PCR using primers for pro-inflammatory genes such as iNOS, TNF-α, and IL-1β. Normalize expression to a housekeeping gene like GAPDH.

5. NF-κB Translocation (Immunofluorescence):

- Grow BV-2 cells on coverslips and treat as described above.

- Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

- Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

- Counterstain nuclei with DAPI.

- Visualize using a fluorescence microscope and quantify the nuclear translocation of p65.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed anti-inflammatory and neuroprotective signaling pathway.

Caption: Workflow for in vivo neuroprotection studies.

Caption: Workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in Dopamine D2 Receptor Antagonist Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a key building block in the synthesis of dopamine D2 receptor antagonists. The tetrahydroisoquinoline moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting dopamine receptors due to its structural resemblance to dopamine.

Introduction

Dopamine D2 receptors are a primary target for antipsychotic drugs. Antagonism of these receptors is a key mechanism for treating psychosis. The 7-methoxy-1,2,3,4-tetrahydroisoquinoline core serves as a crucial pharmacophore that can be elaborated to produce potent and selective D2 receptor antagonists. This document outlines a representative synthetic protocol, summarizes key structure-activity relationship (SAR) data, and details the relevant biological assays.

Synthetic Approach

A common and effective method for elaborating the this compound scaffold is through N-alkylation or N-acylation, followed by functional group manipulations. The following protocol describes a representative two-step synthesis of a potential dopamine D2 receptor antagonist.

Experimental Protocol: Synthesis of a Novel D2 Receptor Antagonist

Step 1: N-Alkylation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

This procedure describes the N-alkylation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline with a suitable alkyl halide.

-

Materials:

-

This compound

-

4-(4-fluorobenzoyl)propyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt.

-

Add 4-(4-fluorobenzoyl)propyl chloride (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-alkylated product.

-

Step 2: Reduction of the Ketone

This procedure describes the reduction of the ketone functionality to a hydroxyl group.

-

Materials:

-

N-alkylated product from Step 1

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the N-alkylated product (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

Data Presentation

The following tables summarize the binding affinities of various tetrahydroisoquinoline-based ligands for the dopamine D2 and D3 receptors. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more selective antagonists.

Table 1: Binding Affinities (Ki, nM) of Tetrahydroisoquinoline Analogs at Dopamine D2 and D3 Receptors

| Compound ID | R Group on Tetrahydroisoquinoline | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| 1 | 4-Phenyl-butyl | 15 | 0.5 | 0.03 |

| 2 | 4-(4-Fluorophenyl)-butyl | 12 | 0.4 | 0.03 |

| 3 | 4-(o-tolyl)-butyl | 25 | 1.1 | 0.04 |

| 4 | 3-(Biphenyl-4-yl)-propyl | 8 | 0.2 | 0.025 |

Data is representative of values found in the literature for similar compound series.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway for the dopamine D2 receptor. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for D2 Antagonist Synthesis

The diagram below outlines the general experimental workflow for the synthesis and evaluation of a novel D2 receptor antagonist based on the 7-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold.

Caption: General workflow for synthesis and evaluation.

Biological Evaluation

Protocol: Dopamine D2 Receptor Binding Assay